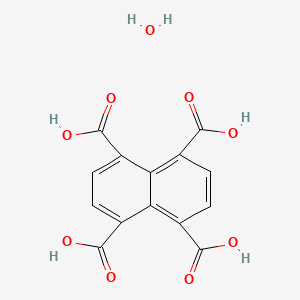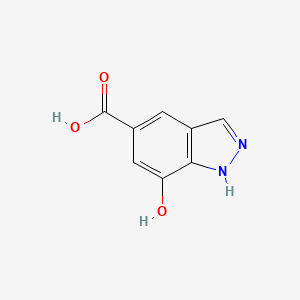![molecular formula C14H8BrN3O2S B1511984 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B1511984.png)
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)-
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)- is a heterocyclic compound that contains a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-b]pyridine derivative followed by the introduction of a phenylsulfonyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 5-Bromo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-c]pyridine
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-bromo-1-(phenylsulfonyl)- is unique due to its specific substitution pattern and the presence of both bromine and phenylsulfonyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C14H8BrN3O2S |
|---|---|
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8BrN3O2S/c15-11-6-13-10(7-16)9-18(14(13)17-8-11)21(19,20)12-4-2-1-3-5-12/h1-6,8-9H |
Clé InChI |
OEBPCBVZVAMSFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1511923.png)




![Imidazo[1,2-a]pyridine-3-carboxylic acid,8-[(phenylmethoxy)methyl]-](/img/structure/B1511943.png)






